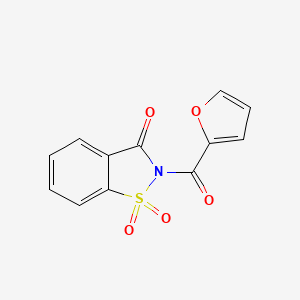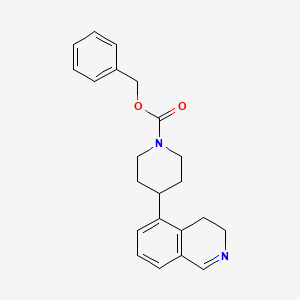
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzyl group, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydroisoquinoline with piperidine-1-carboxylate under basic conditions, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, dihydroisoquinolines, and benzyl derivatives, each with unique pharmacological activities .
Scientific Research Applications
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Mechanism of Action
The mechanism of action of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin Derivatives: These compounds share the dihydroisoquinoline moiety and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds like piperidine-4-ol derivatives are structurally related and have been studied for their potential therapeutic effects.
Uniqueness
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CCR5 antagonist and its potential use in treating neurological disorders set it apart from other similar compounds .
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c25-22(26-16-17-5-2-1-3-6-17)24-13-10-18(11-14-24)20-8-4-7-19-15-23-12-9-21(19)20/h1-8,15,18H,9-14,16H2 |
InChI Key |
WJBQEGRQZWJLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC3=C2CCN=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


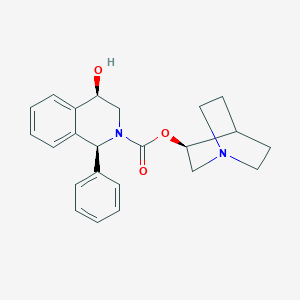
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
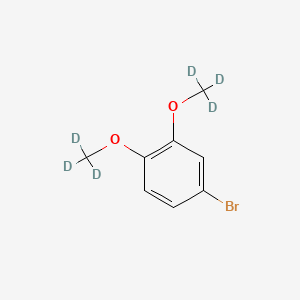

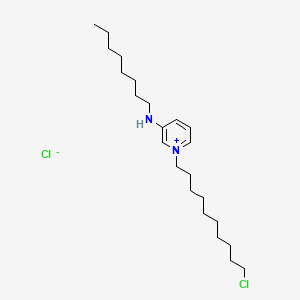




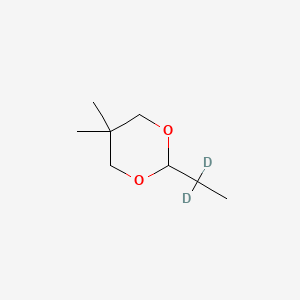

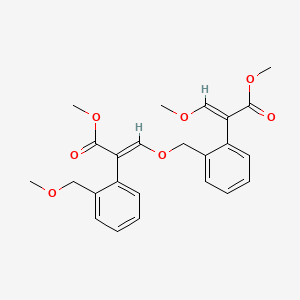
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
